molecular formula C23H21N3O2 B10856715 PROTAC BRD4-binding moiety 1 CAS No. 2101200-10-4

PROTAC BRD4-binding moiety 1

Cat. No.: B10856715
CAS No.: 2101200-10-4
M. Wt: 371.4 g/mol
InChI Key: ZKJVDZJHVLJOKO-UHFFFAOYSA-N
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Description

PROTAC BRD4-binding moiety 1 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family, which plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. Overexpression of BRD4 is associated with the development and progression of various cancers, making it an attractive target for therapeutic intervention .

Preparation Methods

The synthesis of PROTAC BRD4-binding moiety 1 involves a multicomponent platform that leverages the modular nature of both multicomponent reactions and degraders. This approach allows for the preparation of highly decorated PROTACs with high degradation efficiency . The synthetic route typically involves the coupling of a BRD4-binding ligand with an E3 ubiquitin ligase-recruiting moiety via a suitable linker. Common reaction conditions include amine-acid coupling reactions, which can be modulated to form various bonds such as ester, ketone, alkane, or amine bonds . Industrial production methods focus on optimizing these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

PROTAC BRD4-binding moiety 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, amines, and catalysts such as nickel and platinum . The major products formed from these reactions are variously linked PROTACs with different physicochemical properties.

Comparison with Similar Compounds

PROTAC BRD4-binding moiety 1 is unique in its ability to degrade BRD4 rather than merely inhibiting its activity. Similar compounds include:

These compounds highlight the versatility and potential of PROTAC technology in targeting and degrading specific proteins.

Properties

CAS No.

2101200-10-4

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-prop-2-ynyl-4H-quinazolin-2-one

InChI

InChI=1S/C23H21N3O2/c1-5-13-26-22(17-9-7-6-8-10-17)19-14-18(21-15(2)24-28-16(21)3)11-12-20(19)25(4)23(26)27/h1,6-12,14,22H,13H2,2-4H3

InChI Key

ZKJVDZJHVLJOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC#C)C

Origin of Product

United States

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